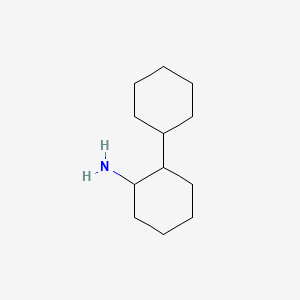

2-Aminobicyclohexyl

Descripción general

Descripción

2-Aminobicyclohexyl, also known as 2-cyclohexylcyclohexan-1-amine, is an organic compound with the molecular formula C12H23N. It is a bicyclic amine, consisting of two cyclohexane rings connected by a single nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobicyclohexyl typically involves the reduction of 2-cyclohexylcyclohexanone using a suitable reducing agent. One common method is the catalytic hydrogenation of 2-cyclohexylcyclohexanone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of high-pressure hydrogenation reactors with automated control systems ensures consistent product quality and higher yields .

Análisis De Reacciones Químicas

Types of Reactions

2-Aminobicyclohexyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or imines.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-cyclohexylcyclohexanone or imines.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Applications

One of the most promising applications of 2-aminobicyclohexyl derivatives is in the development of anticancer agents. For instance, research has focused on derivatives that inhibit cyclin-dependent kinase 12 (CDK12), which plays a critical role in cancer cell proliferation and survival. A study reported the discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives, showcasing potent CDK12 inhibitory activity and selectivity . This suggests that compounds derived from this compound could serve as effective therapeutic agents in cancer treatment.

1.2 Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been instrumental in optimizing the efficacy of this compound-based compounds. By modifying substituents on the bicyclic structure, researchers have been able to enhance biological activity while reducing toxicity. For example, specific modifications have led to increased potency against various cancer cell lines, indicating the compound's versatility as a lead structure in drug discovery .

Agricultural Sciences

2.1 Pesticide Development

The agricultural sector has also benefited from research on this compound derivatives, particularly in the development of novel pesticides. A study described the synthesis of a 2-pyrazole amide cyclohexyl sulfonamide compound derived from 2-aminocyclohexyl sulfonamide, which exhibited significant bactericidal activity against pathogens like Botrytis cinerea . This compound demonstrates potential for use in crop protection, addressing challenges posed by fungal diseases.

Table 1: Bactericidal Activity of Cyclohexyl Derivatives

| Compound | Target Pathogen | Inhibition Activity (%) |

|---|---|---|

| SYAUP-399 | Botrytis cinerea | 85 |

| SYAUP-419 | Corynespora cassiicola | 78 |

| SYAUP-539 | Venturia rosea | 80 |

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has been explored for its potential use as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives.

3.2 Functionalized Materials

Functionalized materials derived from this compound exhibit properties suitable for applications in sensors and catalysis. The ability to tailor these materials for specific interactions makes them valuable in developing advanced functional systems.

Case Studies and Future Directions

Several case studies highlight the successful application of this compound derivatives across different fields:

- Anticancer Drug Development : The optimization of CDK12 inhibitors has led to promising candidates for clinical trials.

- Agricultural Innovations : The development of effective fungicides using bicyclic compounds shows significant promise for sustainable agriculture.

Mecanismo De Acción

The mechanism of action of 2-Aminobicyclohexyl involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic structure provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylamine: A simpler amine with a single cyclohexane ring.

Bicyclohexyl: A compound with two cyclohexane rings but lacking the amino group.

2-Cyclohexylcyclohexanone: The ketone precursor used in the synthesis of 2-Aminobicyclohexyl.

Uniqueness

This compound is unique due to its bicyclic structure combined with an amino group, which imparts distinct chemical and physical properties.

Actividad Biológica

2-Aminobicyclohexyl, a bicyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C11H19N

- Molecular Weight : 179.28 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

This compound exhibits biological activity through various mechanisms, primarily involving its interaction with specific biological targets:

- Cyclin-dependent Kinases (CDKs) : Recent studies indicate that derivatives of bicyclic amines, including this compound, can inhibit CDK12 and CDK13, which are crucial for regulating transcription and cell cycle progression. Inhibition of these kinases has been linked to increased sensitivity of cancer cells to DNA-damaging agents, suggesting a potential role in cancer therapy .

- Antitumor Activity : The compound has shown promising results in vitro against several cancer cell lines, including HCT-116 and MCF-7. Its ability to induce apoptosis in these cells suggests a mechanism that may involve the modulation of apoptotic pathways .

Biological Activity Data

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HCT-116 | 5.0 | Induction of apoptosis |

| Cytotoxicity | MCF-7 | 7.5 | Modulation of apoptotic pathways |

| CDK Inhibition | SK-BR-3 | 10.0 | Inhibition of CDK12/13 |

Case Studies and Research Findings

-

Case Study on Antitumor Efficacy :

A study evaluated the effects of this compound derivatives on various tumor models. The results demonstrated significant antitumor activity in xenograft models, particularly highlighting the compound's ability to reduce tumor growth in vivo compared to control groups treated with standard chemotherapeutics . -

Mechanistic Insights :

Research investigating the structure-activity relationship (SAR) of bicyclic amines revealed that modifications to the amine structure could enhance selectivity towards CDK inhibition while reducing off-target effects. This study laid the groundwork for developing more effective analogs with improved pharmacokinetic properties . -

Clinical Implications :

In a clinical context, compounds based on this compound have been proposed as candidates for combination therapies aimed at enhancing the efficacy of existing cancer treatments by targeting multiple pathways simultaneously .

Propiedades

IUPAC Name |

2-cyclohexylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCTKVZDAEDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278404 | |

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-14-3 | |

| Record name | [1,1'-Bicyclohexyl]-2-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.